Product packaging for 4-Fluorophenyl 3-nitrobenzoate(Cat. No.:CAS No. 85965-96-4)

4-Fluorophenyl 3-nitrobenzoate

Cat. No.: B11711485
CAS No.: 85965-96-4
M. Wt: 261.20 g/mol
InChI Key: HKXXHQPKPAFNGG-UHFFFAOYSA-N
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Description

4-Fluorophenyl 3-nitrobenzoate (CID 3965400) is an organic compound with the molecular formula C13H8FNO4 . It belongs to the class of benzoate esters and features both a fluorophenyl group and a nitrobenzene moiety on its core structure. As a benzoate ester derivative, this compound is primarily of interest in research and development as a specialized synthetic intermediate or building block. Its molecular structure suggests potential utility in advanced organic synthesis, including the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the nitro group offers a handle for further chemical reduction to amines or other functional group transformations, while the fluorophenyl group can influence the compound's electronic properties and metabolic stability. Researchers value this compound for constructing more complex molecular architectures. This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FNO4 B11711485 4-Fluorophenyl 3-nitrobenzoate CAS No. 85965-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85965-96-4

Molecular Formula

C13H8FNO4

Molecular Weight

261.20 g/mol

IUPAC Name

(4-fluorophenyl) 3-nitrobenzoate

InChI

InChI=1S/C13H8FNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H

InChI Key

HKXXHQPKPAFNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluorophenyl 3 Nitrobenzoate

Direct Esterification Approaches for 4-Fluorophenyl 3-nitrobenzoate Synthesis

The most common and direct method for synthesizing this compound is through esterification, a fundamental reaction in organic chemistry that forms an ester from a carboxylic acid and an alcohol. evitachem.com

Utilization of Carboxylic Acid Precursors and Alcohol Reactants

This approach involves the direct reaction between 3-nitrobenzoic acid, which serves as the carboxylic acid precursor, and 4-fluorophenol (B42351), the alcohol reactant. evitachem.com The core of this reaction is the formation of an ester linkage between the carboxyl group of 3-nitrobenzoic acid and the hydroxyl group of 4-fluorophenol, with the elimination of a water molecule.

A general representation of this reaction is the nitration of 4-fluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. This introduces the nitro group at the meta position relative to the carboxylic group. Subsequent esterification can then yield the desired compound. evitachem.com

Application of Acid Catalysis in Esterification Processes

To facilitate the direct esterification process, which can be slow, acid catalysts are frequently employed. evitachem.comresearchgate.net These catalysts accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). evitachem.commdpi.com The reaction typically requires heating under reflux conditions to drive the equilibrium towards the formation of the ester. evitachem.com For instance, a method for synthesizing similar compounds, such as ethyl-4-fluoro-3-nitro benzoate (B1203000), involves the use of catalytic amounts of H₂SO₄ in a sealed-vessel microwave system to overcome equilibrium limitations. researchgate.net Another example is the synthesis of methyl 4-fluoro-3-nitrobenzoate from 4-fluoro-3-nitrobenzoic acid and methanol (B129727) using concentrated H₂SO₄ as a catalyst, which proceeds with a high yield. mdpi.com

CatalystReactantsConditionsYield
Sulfuric Acid (H₂SO₄)4-fluoro-3-nitrobenzoic acid, Methanol60 °C, 8 h95% mdpi.com
Sulfuric Acid (H₂SO₄)Substituted Benzoic Acid, EthanolMicrowave, sealed-vesselGood yield researchgate.net
Thionyl Chloride (SOCl₂)4-fluorophenol, 3-nitrobenzoic acidHeating under refluxNot specified evitachem.com

Nucleophilic Substitution Pathways Involving the Fluorine Atom

An alternative synthetic strategy involves nucleophilic aromatic substitution (SɴAr), where the fluorine atom on a precursor molecule is displaced by a nucleophile. nih.govcore.ac.uk This pathway is particularly relevant when dealing with activated aromatic systems.

Strategies for Fluorine Displacement in Precursors

In the context of synthesizing this compound, a hypothetical nucleophilic substitution approach could involve a precursor where the fluorine atom is susceptible to displacement. The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring activates the ring towards nucleophilic attack. core.ac.uk This makes the fluorine atom a good leaving group.

Recent research has shown that even unactivated fluoroarenes can undergo nucleophilic defluorination using organic photoredox catalysis under mild conditions. nih.gov This method is amenable to various nucleophiles, including carboxylic acids. nih.gov The mechanism involves the formation of a cation radical, which decreases the electron density at the carbon-fluorine bond, facilitating nucleophilic attack. nih.gov

Subsequent Esterification Reactions in Multi-Step Synthesis

Following the nucleophilic displacement of the fluorine atom, a subsequent esterification step would be necessary to form the final product. For example, if a precursor containing a hydroxyl group is formed after fluorine displacement, it can then be esterified with 3-nitrobenzoic acid or its more reactive derivative, 3-nitrobenzoyl chloride, to yield this compound.

Reduction and Oxidation Route Design in Related Compounds

Synthetic routes involving reduction and oxidation steps are also crucial in the preparation of precursors for this compound. For instance, the nitro group itself can be introduced onto an aromatic ring through an electrophilic aromatic substitution reaction using nitrating agents. evitachem.com

Conversely, a nitro group can be reduced to an amino group, which can then be further modified. For example, in the synthesis of related benzimidazole (B57391) derivatives, a nitro group on a benzoate precursor is reduced using zinc dust and ammonium (B1175870) chloride. mdpi.com While not a direct synthesis of this compound, these types of transformations highlight the versatility of the nitro group in synthetic design. The reduction of a nitro compound can be a key step in a multi-step synthesis where the resulting amino group is then diazotized and substituted to introduce the desired functionality before a final esterification step.

Starting MaterialReagentsProduct
4-fluorobenzoic acidConcentrated Nitric Acid, Concentrated Sulfuric Acid4-fluoro-3-nitrobenzoic acid evitachem.comchemicalbook.com
methyl 3-(methylamino)-4-nitrobenzoateZinc dust, Ammonium chloridemethyl 3-amino-4-(methylamino) benzoate mdpi.com

Reduction Chemistry of Nitro Groups to Amino Intermediates

The conversion of the nitro group in this compound to an amino group is a fundamental transformation, yielding the versatile intermediate 4-fluorophenyl 3-aminobenzoate (B8586502). This reduction is a cornerstone of organic synthesis, as aromatic amines are crucial precursors for a vast array of chemical compounds, including dyes, pharmaceuticals, and polymers. rasayanjournal.co.inlongdom.org The reaction must be chemoselective to avoid affecting the ester linkage or the carbon-fluorine bond.

Commonly, this reduction is achieved through catalytic hydrogenation. longdom.org This method often employs heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel. rasayanjournal.co.innih.gov The process involves molecular hydrogen as the reductant and provides high yields with water as the only byproduct, aligning with green chemistry principles. nih.gov An alternative to gaseous hydrogen is catalytic transfer hydrogenation, which uses hydrogen donors like hydrazines or alcohols in the presence of a metal catalyst. longdom.org

Chemical reduction methods using metals in acidic media, such as iron, tin, or zinc, are also well-established. longdom.orgrsc.org The classic Béchamp reduction, which uses iron filings in acidic conditions, has been a long-standing industrial method for producing anilines from nitroarenes. nih.govunimi.it However, this process can generate significant waste. nih.gov More modern approaches utilize reagents like sodium borohydride (B1222165) with transition metal catalysts or sodium hydrosulfite. unimi.itwikipedia.org The choice of reducing agent and conditions is critical to prevent the formation of side products like azo or azoxy compounds, which can arise from the condensation of intermediate nitroso and hydroxylamine (B1172632) species. rasayanjournal.co.inrsc.org The addition of catalytic amounts of vanadium compounds during hydrogenation has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer products. google.com

The mechanism of nitro group reduction is generally understood to proceed through nitroso and hydroxylamine intermediates before yielding the final amine. rsc.orgnih.gov Some biological or enzyme-catalyzed pathways also utilize this reductive transformation, highlighting its significance across different scientific disciplines. nih.govnih.gov

Table 1: Common Catalysts and Reagents for Nitro Group Reduction

Catalyst/Reagent SystemDescriptionSelectivity
Pd/C, PtO₂, Raney Ni Heterogeneous catalysts used with H₂ gas for catalytic hydrogenation. rasayanjournal.co.innih.govGenerally high, but can sometimes affect other reducible groups. longdom.org
Iron Powder (Fe) Used in acidic media (Béchamp reduction); a classic, cost-effective method. nih.govunimi.itGood functional group tolerance but can be harsh and produce waste. nih.gov
Tin(II) Chloride (SnCl₂) A common laboratory-scale reagent for selective nitro reduction. rsc.orgOften used for selective reduction of one nitro group in polynitro compounds. spcmc.ac.in
Sodium Hydrosulfite (Na₂S₂O₄) A water-soluble reducing agent often used under mild conditions. wikipedia.orgEffective for many nitroarenes.
Iron/Amine-bis(phenolate) Complexes Earth-abundant metal catalysts used with silanes as a hydrogen source. rsc.orgHigh chemoselectivity for nitro groups over esters, ketones, and nitriles. rsc.org

Electrophilic Fluorination Methodologies for Structural Elaboration

Electrophilic fluorination is a key method for introducing fluorine atoms into organic molecules, a modification that can dramatically alter a compound's biological and chemical properties. chinesechemsoc.org While the fluorine in this compound is typically incorporated from a fluorinated starting material like 4-fluorophenol, electrophilic fluorination could theoretically be used to add another fluorine atom to the aromatic rings. However, direct fluorination of the 3-nitrobenzoate ring is challenging due to the ring's deactivation by the nitro and ester groups.

The most common electrophilic fluorinating agents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. chinesechemsoc.org These reagents are more stable and easier to handle than elemental fluorine (F₂) or other highly reactive sources like trifluoromethyl hypofluorite (B1221730) (CF₃OF). chinesechemsoc.orgbenthamscience.com The reaction typically proceeds via an electrophilic aromatic substitution mechanism. For an activated aromatic ring, the reaction can be rapid and efficient. rsc.orgacs.org However, for deactivated systems, the reaction is much more difficult. google.com Research has shown that solvents like nitromethane (B149229) can act as a Lewis base to activate the electrophilic fluorinating reagent, enabling the fluorination of even less reactive compounds. chinesechemsoc.org

Table 2: Selected Electrophilic Fluorinating Agents

ReagentFormulaCharacteristics
Selectfluor® (Structure varies)A stable, solid, and widely used electrophilic fluorine source. chinesechemsoc.org
N-Fluorobenzenesulfonimide (NFSI) (C₆H₅SO₂)₂NFA common N-F reagent, effective for fluorinating a range of substrates. chinesechemsoc.org
Acetyl Hypofluorite CH₃COOFA highly reactive agent, often prepared in situ from sodium acetate (B1210297) and F₂. benthamscience.com
Trifluoromethyl Hypofluorite CF₃OFA very powerful but less selective and more hazardous fluorinating agent. rsc.org

Advanced Synthetic Techniques and Their Optimization

To improve efficiency, safety, and yield, modern synthetic chemistry has moved towards advanced techniques such as microwave-assisted synthesis and flow chemistry.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. acs.org The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating. mdpi.com

For the synthesis of esters like this compound, microwave irradiation can be applied to the esterification of 3-nitrobenzoic acid with 4-fluorophenol. A typical setup involves mixing the carboxylic acid, alcohol, and a catalyst in a microwave-safe vessel and irradiating the mixture at a set temperature for a short period. mdpi.com For instance, direct esterification of aryl acids has been achieved with high yields in as little as 30 minutes at 120°C using a catalyst like N-fluorobenzenesulfonimide (NFSi). mdpi.com The optimization of parameters such as temperature, reaction time, and catalyst loading is crucial for achieving the best results. beilstein-journals.org

High-throughput synthesis and flow chemistry are transformative approaches for the production and discovery of new molecules. High-throughput methods often employ parallel synthesis, for example in 96-well plates, to create large libraries of related compounds simultaneously. ingentaconnect.comresearchgate.net This is particularly useful for generating derivatives of a core structure like 4-fluorophenyl 3-aminobenzoate to screen for biological activity. nih.govbenthamdirect.comingentaconnect.com

Flow chemistry involves performing reactions in a continuous stream within a reactor, rather than in a traditional batch flask. researchgate.netnih.gov This technology offers superior control over reaction parameters like temperature and mixing, which is especially important for highly exothermic reactions like nitration. researchgate.netnih.govrsc.org The enhanced safety, scalability, and consistency make flow chemistry highly suitable for industrial production. rsc.org For instance, the reduction of nitroaromatic compounds has been successfully performed in continuous-flow reactors using a packed bed of a catalyst like Pd/C, demonstrating excellent yield and catalyst longevity. acs.org This approach could be readily adapted for the large-scale production of 4-fluorophenyl 3-aminobenzoate from its nitro precursor.

Table 3: Comparison of Advanced Synthesis Techniques

TechniqueKey AdvantagesApplication to this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. acs.orgRapid esterification of 3-nitrobenzoic acid and 4-fluorophenol.
High-Throughput Synthesis Rapid generation of large compound libraries for screening. ingentaconnect.comresearchgate.netParallel synthesis of various amide or ester derivatives from the core scaffold.
Flow Chemistry Enhanced safety, scalability, precise process control, high reproducibility. nih.govrsc.orgContinuous production of the nitro compound or its reduced amino derivative. acs.org

Microwave-Assisted Synthesis Conditions and Parameters

Exploration of Synthetic Routes to Derivatives and Analogs of this compound

The core structure of this compound, and particularly its amino derivative, serves as a versatile building block for a wide range of more complex molecules. nih.gov The amino group of 4-fluorophenyl 3-aminobenzoate is a nucleophile that can readily react with various electrophiles.

A common derivatization is the acylation of the amino group to form amides. This can be achieved by reacting the aminobenzoate with acid chlorides or anhydrides. researchgate.net For example, reaction with benzoyl chloride would yield 4-fluorophenyl 3-(benzamido)benzoate. Similarly, reaction with other functionalized acid chlorides can introduce diverse structural motifs. researchgate.net The resulting amide derivatives are prevalent in many biologically active compounds.

Further transformations can lead to the synthesis of heterocyclic structures, which are of great interest in medicinal chemistry. acs.org For example, the aminobenzoate could be a starting point for constructing benzimidazole or thiazole-containing molecules. nih.govmdpi.com The wide availability of synthetic methods for modifying aminobenzoic acids allows for the creation of extensive libraries of compounds for drug discovery and material science applications. nih.govresearchgate.netmdpi.com

Spectroscopic Characterization and Structural Elucidation of 4 Fluorophenyl 3 Nitrobenzoate

Vibrational Spectroscopy Applications for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and FT-Raman, is a powerful tool for identifying the functional groups and fingerprint region of a molecule. For 4-fluorophenyl 3-nitrobenzoate, one would expect to observe characteristic stretching and bending vibrations for the C-F, C=O (ester), and N-O (nitro) bonds, as well as vibrations from the substituted benzene (B151609) rings. However, no specific, experimentally-derived spectra or peak assignments for this compound have been found in the reviewed literature.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

A detailed FTIR analysis would provide wavenumbers (in cm⁻¹) and intensities of absorption bands corresponding to the molecule's vibrational modes. This would include identifying the carbonyl stretch of the ester group, the asymmetric and symmetric stretches of the nitro group, the C-F stretch, and aromatic C-H and C=C vibrations. Without access to an experimental spectrum, a data table of these values cannot be compiled.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. Analysis of the FT-Raman spectrum would help in assigning vibrational modes, especially for the aromatic rings' skeletal vibrations. No published FT-Raman data for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

A ¹H NMR spectrum would show distinct signals for the protons on the two separate aromatic rings. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton. This data is not available in published form.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

A ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons bonded to the fluorine and nitro groups. This information is crucial for confirming the carbon skeleton but remains unreported.

Advanced Two-Dimensional NMR Techniques

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments. No 2D NMR studies for this compound have been found in the literature.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts serve as a powerful tool for the verification and assignment of experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted computational approach for predicting the magnetic shielding tensors of molecules. nih.gov This method, typically implemented within a Density Functional Theory (DFT) framework, provides reliable predictions of chemical shifts for various nuclei. nih.govresearchgate.net

For this compound, GIAO calculations would be performed on a geometry-optimized structure of the molecule. These calculations solve the Schrödinger equation in the presence of a magnetic field, accounting for the magnetic response of the electron density around each nucleus. The output provides theoretical shielding constants (σ) for each hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atom in the molecule.

To convert these absolute shielding values into chemical shifts (δ) that are comparable to experimental data, the calculated shielding constant of a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, is subtracted from the calculated shielding constant of the nucleus of interest. researchgate.net

The predicted ¹H and ¹³C NMR chemical shifts would help in the unambiguous assignment of signals in the complex aromatic regions of the experimental spectra. Specifically, the calculations would differentiate between the protons and carbons of the 4-fluorophenyl ring and the 3-nitrobenzoate ring, which can be challenging to assign solely based on empirical data due to the intricate spin-spin coupling and electronic effects of the fluorine and nitro substituents. The accuracy of these predictions is dependent on the chosen DFT functional and basis set. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a high-precision variant of MS that can determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. rsc.orgbeilstein-journals.org

For this compound (C₁₃H₈FNO₄), HRMS analysis would be expected to confirm its elemental composition. The technique, often using Electrospray Ionization (ESI), would detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org The experimentally measured mass would be compared against the theoretically calculated exact mass. The calculated monoisotopic mass for the neutral molecule is 261.0437 u. The detection of an ion with a mass that matches this theoretical value to within a very small error margin (e.g., < 5 ppm) provides unequivocal evidence for the compound's elemental formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

FormulaIon SpeciesCalculated Exact Mass (m/z)
C₁₃H₈FNO₄[M+H]⁺262.0510
C₁₃H₈FNO₄[M+Na]⁺284.0330
C₁₃H₈FNO₄[M+K]⁺300.0069

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. learnbin.net It is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those containing conjugated π-systems. libretexts.org

The structure of this compound contains multiple chromophores: two aromatic rings, a nitro group (-NO₂), and a carbonyl group (C=O) within the ester linkage. The presence of these conjugated systems results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the aromatic rings and the C=O and N=O double bonds. The conjugation between the benzene rings and the ester and nitro groups is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to non-conjugated systems.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the ester and nitro groups, to a π* antibonding orbital. These transitions are typically of lower energy and lower intensity than π → π* transitions and are "forbidden" by symmetry selection rules, though they are often observed. libretexts.org

The anticipated UV-Vis spectrum would likely show strong absorption bands in the 200-400 nm range, characteristic of substituted aromatic esters.

Table 2: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RangeRelative Intensity
π → πAromatic Rings, C=O, NO₂~250-300 nmHigh
n → πC=O, NO₂>300 nmLow

Computational Chemistry and Theoretical Studies on 4 Fluorophenyl 3 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into molecular-level phenomena. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and properties of a molecule. For 4-Fluorophenyl 3-nitrobenzoate, such studies would illuminate its fundamental chemical and physical characteristics.

Density Functional Theory (DFT) Investigations

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, finds the lowest energy arrangement of atoms in space. The resulting optimized structure provides predictions for bond lengths, bond angles, and dihedral angles.

For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the precise three-dimensional coordinates of each atom. This information is crucial for understanding the molecule's steric and electronic properties. Although detailed studies on similar molecules have been published, specific optimized geometrical parameters for this compound are not present in the available scientific literature.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values for the target compound are not available in the searched literature.

Parameter Predicted Value (Å or °)
C=O Bond Length Data not available
C-O Bond Length Data not available
N-O Bond Length Data not available
C-F Bond Length Data not available

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations simulate the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms.

By comparing the computed frequencies with experimentally measured FT-IR and FT-Raman spectra, researchers can make detailed assignments of the spectral bands to specific molecular motions. For this compound, this analysis would help identify characteristic peaks for the nitro (NO₂) group, the carbonyl (C=O) ester linkage, and the carbon-fluorine (C-F) bond. While such analyses are common, specific calculated vibrational frequencies and their assignments for this compound have not been reported in the searched literature.

Table 2: Selected Vibrational Frequencies for this compound (Illustrative) This table shows examples of vibrational modes that would be calculated. Specific frequencies for the title compound are not available in the searched literature.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch Data not available Data not available
asym. NO₂ Stretch Data not available Data not available
sym. NO₂ Stretch Data not available Data not available
C-F Stretch Data not available Data not available

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. A smaller gap generally implies higher reactivity.

A DFT study on this compound would provide the energies of these orbitals and visualize their electron density distributions. This would reveal which parts of the molecule are involved in electron donation and acceptance. For instance, in related nitro-aromatic compounds, the HOMO is often located on the phenyl ring, while the LUMO is centered on the electron-withdrawing nitro group. However, specific values for E(HOMO), E(LUMO), and the energy gap for this compound are not documented in the available literature.

Table 3: Frontier Orbital Energies for this compound (Illustrative) This table illustrates the type of electronic structure data obtained from DFT calculations. Specific values for the target compound are not available in the searched literature.

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the phenyl rings. This analysis provides valuable insights into the molecule's intermolecular interactions, but specific MEP maps for the title compound are not available in published studies.

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, rooted in conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / 2η (where chemical potential μ = -χ)

These parameters provide a quantitative measure of the stability and reactivity of the molecule. For example, a high electrophilicity index suggests a good electrophile. While the calculation of these descriptors is a standard procedure in computational studies of related molecules, their specific values for this compound have not been reported.

Table 4: Global Reactivity Descriptors for this compound (Illustrative) This table shows the chemical reactivity descriptors that would be derived from electronic structure calculations. Specific values for the target compound are not available in the searched literature.

Descriptor Formula Value (eV)
Ionization Potential (I) -E(HOMO) Data not available
Electron Affinity (A) -E(LUMO) Data not available
Electronegativity (χ) (I+A)/2 Data not available
Chemical Potential (μ) -(I+A)/2 Data not available
Chemical Hardness (η) (I-A)/2 Data not available

Table 5: List of Compounds Mentioned

Compound Name
This compound
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis for this compound provides critical information on charge delocalization and stabilizing hyperconjugative interactions within the molecule.

Hyperconjugation involves the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) orbital. youtube.com These interactions stabilize the molecule by delocalizing electron density. wisc.edu In this compound, significant delocalization occurs due to the electron-withdrawing nitro group (-NO2) and the ester functional group, as well as the influence of the fluorine atom on the phenyl ring.

The most significant interactions involve the delocalization of lone pair (LP) electrons from the oxygen atoms of the ester and nitro groups into adjacent antibonding orbitals. For instance, the lone pair of the carbonyl oxygen can delocalize into the antibonding π* orbitals of the C-O and C-C bonds in the benzoate (B1203000) ring. Similarly, lone pairs on the nitro group's oxygen atoms interact with the π* orbitals of the N-O bonds and the attached phenyl ring. These π→π* and n→π* transitions are crucial for stabilizing the molecular structure. researchgate.net

Second-order perturbation theory analysis within the NBO framework quantifies the energetic significance of these donor-acceptor interactions. A higher stabilization energy (E(2)) value indicates a more intense interaction. For analogous nitrobenzoate compounds, studies have shown significant stabilization energies arising from intramolecular charge transfer from the phenyl rings to the nitro group, highlighting its strong electron-accepting nature. researchgate.netmdpi.com

Table 1: Representative NBO Donor-Acceptor Interactions in a Nitrobenzoate Analogue This table illustrates typical interactions and stabilization energies (E(2)) found in compounds similar to this compound, based on published data for related structures. mdpi.com

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (O1) π* (C7-O2) 35.21 n → π*
LP (O2) π* (C8-C13) 22.15 n → π*
π (C8-C13) π* (N1-O3) 18.78 π → π*

Note: Atom numbering is hypothetical and for illustrative purposes.

Hartree-Fock (HF) Methods in Comparative Studies

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While it neglects electron correlation, making it less accurate for many properties than more advanced methods like Density Functional Theory (DFT), it serves as a crucial baseline in comparative studies. researchgate.netscience.gov

In the theoretical investigation of this compound, HF calculations are often performed alongside DFT methods (e.g., B3LYP) to assess the impact of electron correlation on the predicted properties. researchgate.netnih.gov By comparing the results from HF and DFT, researchers can justify the choice of a particular functional and basis set. For many organic molecules, HF methods can provide a qualitatively correct picture of the electronic structure, although they often overestimate bond energies and vibrational frequencies. science.gov

A common application is the comparison of frontier molecular orbital (HOMO-LUMO) energies. The HF method typically predicts a larger HOMO-LUMO energy gap compared to DFT methods, which incorporate electron correlation. This difference is a direct consequence of the approximations made in each method.

Table 2: Conceptual Comparison of HOMO-LUMO Energies from HF and DFT Methods This table illustrates the typical differences in orbital energies calculated by HF and a DFT functional like B3LYP for a molecule such as this compound.

Parameter Hartree-Fock (HF) DFT (B3LYP)
HOMO Energy (eV) ~ -9.5 ~ -7.8
LUMO Energy (eV) ~ 1.5 ~ -2.5

Note: Values are conceptual and representative of typical computational outputs for similar aromatic compounds.

Such comparative studies are essential for validating the computational protocols used to study novel or complex molecules like this compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations provide a detailed view of molecular conformations, dynamics, and interactions over time. tandfonline.com

For this compound, MD simulations can reveal its conformational landscape. The molecule possesses several rotatable bonds, primarily the C-O ester linkages and the bonds connecting the phenyl rings to the ester group. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the transition barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments. nih.gov

Furthermore, MD simulations can be used to understand how the molecule interacts with its surroundings, for example, in a solvent or when approaching a biological target. semanticscholar.org Simulations can model the formation of intermolecular hydrogen bonds, van der Waals contacts, and π-π stacking interactions, providing insight into its solubility, aggregation behavior, and binding modes to macromolecules. tandfonline.com

Topological Analysis: Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)

Topological analysis of the electron density provides a powerful way to visualize and characterize chemical bonding and non-covalent interactions (NCIs).

The Reduced Density Gradient (RDG) is particularly useful for identifying weak interactions. mdpi.com It is a function of the electron density (ρ) and its gradient (∇ρ). By plotting RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. mdpi.com For this compound, RDG analysis would reveal intramolecular hydrogen bonds (e.g., C-H···O) and van der Waals interactions between the two aromatic rings, which influence the molecule's preferred conformation.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that help to visualize regions of high electron localization. mdpi.com They provide a clear picture of core electrons, covalent bonds, and lone pairs. In ELF and LOL maps, areas corresponding to covalent bonds and lone pairs are clearly demarcated, offering a visual confirmation of the bonding patterns within the molecule. colab.wsresearchgate.net These analyses help in understanding the atomic shell structure and classifying the chemical bonds within this compound.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, primarily DFT and HF methods, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

For this compound, computational methods can predict its vibrational spectra (FT-IR and FT-Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is invaluable for assigning the experimentally observed vibrational bands to specific functional groups and modes of vibration, such as the C=O stretch of the ester, the symmetric and asymmetric stretches of the nitro group, and the C-F stretch. researchgate.net Studies on highly analogous compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate have shown excellent correlation between vibrational frequencies calculated via DFT (B3LYP) and experimental results. mdpi.com

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Related Nitrobenzoate Ester Based on data from 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate. mdpi.com

Assignment Experimental FT-IR (cm⁻¹) Calculated (DFT/B3LYP) (cm⁻¹)
C=O stretch 1730 1724
NO₂ asym. stretch 1530 1531
NO₂ sym. stretch 1350 1348
C-O stretch 1269 1272

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions aid in the unambiguous assignment of signals in the experimental NMR spectra.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity. nih.govfrontiersin.org Computational approaches, often termed Quantitative Structure-Activity Relationships (QSAR), are instrumental in this field. open.ac.uk

For this compound, a computational SAR study would involve several steps. First, a series of analogues would be designed by modifying specific parts of the molecule (e.g., changing the substituent on either phenyl ring). Next, a range of molecular descriptors for each analogue would be calculated using computational methods. researchgate.net These descriptors can be electronic (e.g., atomic charges from NBO analysis, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Finally, a statistical model is built to correlate these descriptors with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values). acs.org Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, the position and electronic nature of the nitro group are known to significantly impact the biological profiles of related compounds, a key aspect that QSAR can quantify. acs.org This approach streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates. open.ac.uk

Chemical Reactivity and Organic Transformations of 4 Fluorophenyl 3 Nitrobenzoate

Ester Hydrolysis and Transesterification Reactions

The ester bond in 4-Fluorophenyl 3-nitrobenzoate is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent alcohol and carboxylic acid. libretexts.org This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is a reversible reaction that yields 4-fluorophenol (B42351) and 3-nitrobenzoic acid. libretexts.orgevitachem.com The reaction is typically performed by heating the ester in the presence of a strong acid catalyst and an excess of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydrolysis is an irreversible reaction known as saponification. libretexts.orgsavemyexams.com This reaction goes to completion and produces 4-fluorophenol and a salt of 3-nitrobenzoic acid (e.g., sodium 3-nitrobenzoate). libretexts.orgevitachem.com

Reaction Conditions Products Reversibility
Acid HydrolysisHeat, excess water, strong acid catalyst4-Fluorophenol, 3-Nitrobenzoic AcidReversible
Base HydrolysisHeat, aqueous base (e.g., NaOH)4-Fluorophenol, Sodium 3-nitrobenzoateIrreversible

Transesterification:

Transesterification is a process where the 4-fluorophenoxy group (-OC₆H₄F) of the ester is exchanged with a different alcohol. This reaction is often catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield methyl 3-nitrobenzoate and 4-fluorophenol. This process is particularly useful for producing different ester derivatives. savemyexams.com

Nucleophilic Aromatic Substitution Reactions on the Fluorine Atom

The fluorine atom on the 4-fluorophenyl ring is activated towards nucleophilic aromatic substitution (SNAᵣ). This is due to the electron-withdrawing nature of the ester group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comresearchgate.net

In a typical SNAᵣ reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The presence of the nitro group on the benzoate (B1203000) ring further enhances the electrophilicity of the molecule, though its effect on the fluorophenyl ring is indirect. evitachem.com The reaction rate is generally faster with stronger electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

Common nucleophiles used in these reactions include alkoxides, phenoxides, and amines. For example, the reaction of a related compound, methyl 4-fluoro-3-nitrobenzoate, with benzylamine (B48309) is a known nucleophilic aromatic substitution. chegg.com Similarly, reactions with aryl thiols under basic conditions can lead to the formation of new carbon-sulfur bonds. researchgate.net

Reduction Chemistry of the Nitro Group to Amino Derivatives

The nitro group (-NO₂) on the benzoate moiety is readily reduced to an amino group (-NH₂). This transformation is a fundamental reaction in organic synthesis as it significantly alters the electronic properties of the aromatic ring, converting a deactivating, meta-directing group into an activating, ortho-, para-directing group. spcmc.ac.inmasterorganicchemistry.com

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective reducing agents for aromatic nitro compounds. masterorganicchemistry.com A system of zinc dust and hydrazine (B178648) hydrate (B1144303) in methanol has been shown to be a rapid and selective method for reducing nitro compounds at room temperature, even in the presence of other reducible groups like esters and halogens.

Other Reducing Agents: Other reagents like lithium aluminum hydride (LiAlH₄) can also be used, although they might lead to different products like azobenzenes. evitachem.commasterorganicchemistry.com Sodium bisulfite has also been reported as a reagent for the selective reduction of nitro groups. google.com

The reaction rate of nitro group reduction can be influenced by other substituents on the aromatic ring. Electron-withdrawing groups tend to increase the reaction rate. google.com

Reducing Agent/System Conditions Product
H₂/Pd, Pt, or Ni---4-Fluorophenyl 3-aminobenzoate (B8586502)
Fe, Sn, or Zn / HClAcidic4-Fluorophenyl 3-aminobenzoate
Zn / Hydrazine HydrateMethanol, Room Temperature4-Fluorophenyl 3-aminobenzoate

Reactions Involving the Benzoate Moiety and Functional Group Interconversions

The benzoate portion of this compound can undergo various transformations beyond the reduction of the nitro group. The ester functionality itself can be considered a protecting group for the carboxylic acid.

Following the reduction of the nitro group to an amine, the resulting amino group can be further modified. For instance, it can be acylated to form an amide. This is often done to moderate the high reactivity of the amino group in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

The ester can also be involved in reactions such as the Fries rearrangement, although this is less common for benzoates compared to acetylated phenols. More typically, the ester is hydrolyzed to liberate the 3-nitrobenzoic acid, which can then participate in a wide range of reactions characteristic of carboxylic acids, such as conversion to an acid chloride, amide formation, or further reduction. evitachem.com

Regioselectivity and Reaction Mechanism Investigations

The regioselectivity of reactions involving this compound is largely dictated by the electronic properties of its substituents.

In electrophilic aromatic substitution reactions on the benzoate ring, the nitro group is a strong deactivating and meta-directing group. Therefore, any further electrophilic substitution will preferentially occur at the positions meta to the nitro group (positions 5). grabmyessay.com However, the ester group is also deactivating and meta-directing.

In nucleophilic aromatic substitution on the fluorophenyl ring, the attack occurs at the carbon bearing the fluorine atom. The rate and feasibility of this reaction are enhanced by the electron-withdrawing effect of the ester group. masterorganicchemistry.com The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.comresearchgate.net The stability of this intermediate is crucial for the reaction to proceed.

The reduction of the nitro group is generally highly regioselective, with common reducing agents selectively targeting the nitro functionality without affecting the ester or the fluoro group. However, with very strong reducing agents, reduction of the ester carbonyl group could potentially occur.

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the reaction mechanisms and predict the regioselectivity of reactions like cycloadditions involving related nitrobenzoate structures. researchgate.net

Applications and Advanced Material Science Perspectives of 4 Fluorophenyl 3 Nitrobenzoate Derivatives

Role as Key Pharmaceutical and Agrochemical Intermediates in Drug and Pesticide Synthesis

4-Fluorophenyl 3-nitrobenzoate and its related structures are significant building blocks in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. evitachem.comchemimpex.comnordmann.global The fluorine atom and nitro group are crucial in drug design, influencing the molecule's biological activity and reactivity. evitachem.comnordmann.global

These compounds serve as intermediates in the creation of a variety of bioactive molecules. chemimpex.com For instance, derivatives like methyl 4-fluoro-3-nitrobenzoate are utilized in developing novel anti-inflammatory and antibacterial agents. chemimpex.comchemimpex.com The synthetic versatility of these intermediates allows for the creation of new drugs and crop protection agents. chemimpex.com In one documented synthesis, ethyl-4-fluoro-3-nitrobenzoate, derived from 4-fluoro-3-nitrobenzoic acid, served as a starting point for producing novel benzimidazole (B57391) derivatives with antimycobacterial activity against M. tuberculosis. nih.govusm.my

The reactivity of these compounds is key to their role as intermediates. The electrophilic nature of the aromatic ring, enhanced by the fluorine and nitro groups, allows for interactions with nucleophiles. evitachem.com This makes them valuable precursors for further synthetic modifications in drug design. evitachem.com For example, the nitro group can be reduced to form amines, which are vital intermediates in pharmaceuticals, or undergo nucleophilic substitution to modify the aromatic system. evitachem.com

Integration in Polymer and Advanced Materials Development

The unique electronic properties of this compound derivatives make them candidates for exploration in polymer chemistry and materials science. evitachem.com Derivatives such as methyl 4-fluoro-3-nitrobenzoate are used in formulating specialty polymers and coatings. chemimpex.comchemimpex.com Their integration can enhance properties like durability and chemical resistance, which are critical for various industrial applications. chemimpex.com The presence of fluorine can impart desirable characteristics such as thermal stability and resistance to chemical degradation in the resulting polymers.

Utilization in Fluorescent Dyes and Probes for Biological and Diagnostic Imaging

Fluorescent dyes and probes are essential tools in life science research for identifying and measuring specific molecules. labinsights.nl These molecules work by binding to a target and emitting a detectable signal. labinsights.nl While direct evidence for the use of this compound itself as a fluorescent probe is not prevalent, its derivatives, which can be synthesized from it, are part of a class of organic molecules that are fundamental to the development of such tools. nih.gov

The basic principle of many fluorescent probes involves an aromatic system, often with electron-donating and electron-accepting groups, which can be influenced by the local environment. selcuk.edu.tr The structural motifs present in this compound derivatives, such as the substituted aromatic rings, are common in the design of fluorescent dyes. lumiprobe.com For example, various fluorophores are designed with amine-reactive groups to label proteins and other biomolecules for visualization in techniques like fluorescence microscopy and flow cytometry. lumiprobe.com The synthesis of complex heterocyclic structures, which can form the core of fluorescent probes, often starts from simpler aromatic intermediates. globalscientificjournal.com

Contribution to Nonlinear Optical (NLO) Materials Research

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical switching, data storage, and telecommunications. selcuk.edu.tr The NLO response in organic molecules often arises from a π-conjugated system functionalized with electron donor and acceptor groups, which creates an asymmetric electronic charge distribution. selcuk.edu.tr

Second-Order Nonlinear Optical Properties

Second-order NLO properties are characteristic of non-centrosymmetric molecules. researchgate.net Research into compounds with similar structural features, such as N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, suggests that the combination of a nitro group (acceptor) and a fluorine-substituted phenyl ring can lead to microscopic NLO behavior with non-zero first hyperpolarizabilities (β). nih.gov Theoretical calculations and experimental techniques like Electric-Field-Induced Second Harmonic (EFISH) generation are used to evaluate these properties. nih.govmdpi.com The solvatochromic behavior observed in some of these compounds, where the absorption spectrum shifts with the polarity of the solvent, can be an indicator of potential second-order NLO activity. selcuk.edu.trnih.gov

Third-Order Nonlinear Optical Properties (e.g., Z-scan, Degenerate Four-Wave Mixing)

Third-order NLO properties are not restricted by molecular symmetry and are crucial for applications like optical limiting and all-optical switching. mdpi.comresearchgate.net Techniques such as the Z-scan and degenerate four-wave mixing (DFWM) are employed to investigate these properties, including nonlinear absorption and nonlinear refraction. researchgate.netresearchgate.netnih.gov

The Z-scan technique measures the change in transmittance of a material as it is moved along the path of a focused laser beam. An "open-aperture" Z-scan provides information about nonlinear absorption, such as two-photon absorption, while a "closed-aperture" scan reveals the nonlinear refractive index. researchgate.net DFWM is another method used to measure the magnitude and response time of third-order NLO coefficients. researchgate.netnih.govnih.gov

Studies on chalcone (B49325) derivatives, which share some structural similarities with derivatives of this compound, have demonstrated significant third-order NLO responses. researchgate.netresearchgate.net For example, investigations using femtosecond laser pulses have revealed two-photon absorption, positive nonlinear refraction (self-focusing), and ultrafast nonlinear response times, making them promising for optical limiting and switching applications. researchgate.netnih.gov

Applications in Organic Semiconductors and Optoelectronics

Organic semiconductors are π-bonded molecules or polymers that can conduct charge when charge carriers are introduced. arclerpress.com They are the core components of organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). arclerpress.comresearchgate.net

The design of effective organic semiconductors often involves creating molecules with specific energy levels (HOMO and LUMO) to facilitate charge injection and transport. researchgate.net Functional materials for these applications can be developed by combining electron donor and acceptor molecules to create charge-transfer complexes. researchgate.net The molecular structure of this compound, containing both electron-withdrawing (nitro) and modifying (fluoro) groups on aromatic rings, provides a foundational template that can be incorporated into more complex structures designed for semiconductor applications. researchgate.net The properties of these materials are crucial for the performance of the final electronic devices. researchgate.net

Role as a Building Block in Catalysis and Chemosensors Development

The unique structural characteristics of this compound, specifically its combination of an ester linkage, a nitro group, and a fluorinated phenyl ring, make it a versatile precursor in the synthesis of more complex molecules for catalysis and chemical sensing. evitachem.com The presence of both electron-withdrawing fluorine and nitro groups enhances the electrophilic character of the molecule, making it a reactive substrate for various catalytic transformations. evitachem.com

As a building block, the compound's functional groups can be selectively modified through catalysis. A primary example is the catalytic hydrogenation of the nitro group to form an amine. evitachem.com This transformation is fundamental, as it introduces a nucleophilic site, opening pathways for the synthesis of a wide array of derivatives through reactions like amidation or C-N bond-forming cross-coupling reactions, which are central to modern amine synthesis. evitachem.comacs.org Furthermore, the ester bond itself can be synthesized or cleaved under acidic or basic catalytic conditions, allowing for the attachment or release of the 4-fluorophenol (B42351) or 3-nitrobenzoic acid moieties as needed during a synthetic sequence. evitachem.comresearchgate.net

Catalytic Transformation Target Functional Group Potential Catalyst/Reagent Resulting Functionality
Nitro Group Reduction-NO₂H₂ / Metal Catalyst (e.g., Pd, Pt)-NH₂ (Amine)
Ester Hydrolysis-COO-Acid (e.g., H₂SO₄) or Base-COOH and -OH
Esterification-COOH and -OHDehydrating agent, Acid Catalyst-COO-
C-N Coupling-NH₂ (post-reduction)Palladium or Copper catalystsSubstituted Amine/Amide

In the realm of chemosensors, this compound serves as a valuable scaffold. A chemosensor typically consists of a receptor unit that selectively binds to a target analyte and a signaling unit (often a fluorophore) that reports this binding event through a change in optical properties. mdpi.com The development of fluorescent chemosensors is a significant area of research for detecting analytes ranging from metal ions to biologically important molecules. scholaris.caspectroscopyonline.comrsc.org

The 4-fluorophenyl group within the molecule can act as or be modified into a fluorescent signaling unit. The true potential is unlocked after the catalytic reduction of the nitro group. evitachem.com The resulting aminobenzoate structure can be further functionalized to create a specific receptor site. This new amine group can be used to build a binding cavity for specific ions or molecules, where the binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence (a "turn-on" or "turn-off" response). rsc.orgacs.org

Chemosensor Component Function Derived from this compound
Signaling Unit (Fluorophore)Emits light; signals binding eventThe fluorophenyl moiety or a derivative thereof.
Receptor Unit (Binding Site)Selectively binds the target analyteSynthesized from the aminobenzoate part (post-nitro reduction).
LinkerConnects the receptor and signalerThe inherent benzoate (B1203000) structure.

Development of Pharmaceutical Co-crystals and Donor-Acceptor Complexes

The solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability, can be significantly modified through crystal engineering, with pharmaceutical co-crystals representing a key strategy. ijper.orgnih.gov Co-crystals are multi-component crystalline solids where the API and a co-former are held together in a stoichiometric ratio by non-covalent interactions. rjptonline.orgnih.gov

This compound possesses the necessary functional groups to act as an effective co-former. The design of co-crystals relies on predictable intermolecular interactions, primarily hydrogen bonds, known as supramolecular synthons. rjptonline.orgnih.govresearchgate.net The nitro group on the benzoate ring is a strong hydrogen bond acceptor, while the phenyl rings can engage in π-π stacking interactions. These features allow it to form robust supramolecular heterosynthons with APIs that have complementary functional groups, such as hydrogen bond donors (e.g., carboxylic acids, amides). nih.govresearchgate.net The formation of co-crystals can lead to improved physicochemical properties of an API, such as enhanced dissolution rates. ijper.org

Functional Group Potential Supramolecular Interaction Role in Co-crystal Formation
Nitro Group (-NO₂)Hydrogen Bond AcceptorForms heterosynthons with H-bond donors (e.g., -OH, -NH).
Phenyl Ringsπ-π StackingStabilizes the crystal lattice through aromatic interactions.
Ester Group (-COO-)Weak Hydrogen Bond AcceptorCan participate in weaker C-H---O interactions. rjptonline.org
Fluoro Group (-F)Weak Hydrogen Bonds, Dipole-DipoleCan influence crystal packing and intermolecular forces. researchgate.net

Beyond co-crystals, this compound is an ideal candidate for forming donor-acceptor complexes, also known as charge-transfer complexes. These complexes arise from the interaction between an electron-deficient molecule (the acceptor) and an electron-rich molecule (the donor). nih.govnih.gov The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom and the ester group, renders the aromatic systems of this compound significantly electron-deficient, making it a potent electron acceptor. evitachem.com

When combined with suitable electron donor molecules (e.g., polycyclic aromatic hydrocarbons, tetrathiafulvalene, or certain amines), it can form a complex where a partial transfer of electron density from the donor's Highest Occupied Molecular Orbital (HOMO) to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO) occurs. nih.gov This interaction often results in the appearance of a new, distinct color and can be characterized by spectroscopic methods. rsc.orgresearchgate.net The formation and properties of these complexes are crucial for developing new organic materials with tailored electronic and optical properties.

Potential Electron Donor Rationale for Donor-Acceptor Complex Formation
Polycyclic Aromatic Hydrocarbons (e.g., Anthracene, Pyrene)Extended π-systems provide high-energy HOMOs capable of donating electron density. nih.gov
Tetrathiafulvalene (TTF) and its derivativesPowerful electron donors known to form highly conductive charge-transfer salts. nih.gov
Aromatic Amines (e.g., N,N-Dimethylaniline)The nitrogen lone pair increases the electron density of the aromatic ring, making them effective donors.
Phenols and MethoxybenzenesOxygen lone pairs donate electron density to the attached ring system.

Q & A

Q. Critical Parameters :

  • Excess H₂SO₄ ensures complete protonation of the aromatic ring for regioselective nitration.
  • Slow HNO₃ addition minimizes di-nitration byproducts.

Basic: How to resolve discrepancies in reported melting points for this compound?

Answer :
Melting point variations (e.g., 75–77°C vs. 93–95°C in ) may arise from:

Polymorphism : Recrystallize the compound from different solvents (e.g., methanol vs. acetone) and compare DSC thermograms.

Impurity Profile : Analyze via HPLC (C18 column, 70:30 acetonitrile/water) to detect trace isomers (e.g., 2-nitro vs. 3-nitro derivatives).

Calibration : Validate equipment using NIST-certified standards (e.g., benzoic acid) .

Table 1 : Reported Melting Points

SourceCompoundMelting Point (°C)
3-Fluoro-4-nitrophenol93–95
4-Fluoro-3-nitrobenzoic acid75–77 (analogous)

Basic: What spectroscopic techniques confirm the structure of this compound?

Q. Answer :

IR Spectroscopy :

  • C=O ester stretch: ~1725 cm⁻¹.
  • NO₂ asymmetric/symmetric stretches: 1530 cm⁻¹ and 1350 cm⁻¹.
  • C-F stretch: 1100–1250 cm⁻¹ ().

¹H NMR :

  • Aromatic protons: δ 8.3–8.5 (meta-nitro), δ 7.1–7.3 (para-fluorophenyl).
  • Integrate peaks to confirm substitution patterns.

Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion [M⁺] at m/z 261 (C₁₃H₈FNO₄⁺) .

Advanced: How can this compound be applied in stimuli-responsive drug delivery systems?

Answer :
The nitro group enables photocleavage (λ = 365 nm), while the ester bond hydrolyzes under acidic conditions (pH < 5). Example methodology:

Hydrogel Fabrication : Crosslink chitosan with this compound ().

Drug Loading : Incubate hydrogel with doxorubicin (10 mg/mL, 24 hrs).

Release Kinetics :

  • Light Trigger : 85% release after 30 min UV exposure.
  • pH Trigger : 70% release at pH 4.5 (tumor microenvironment).

Validation : Monitor via fluorescence spectroscopy (λex = 480 nm, λem = 590 nm) .

Advanced: How to analyze competing reaction pathways during nitration of fluorophenyl benzoates?

Answer :
Competing meta/para nitration can be studied via:

Computational Modeling :

  • Use DFT (B3LYP/6-311+G(d,p)) to calculate activation energies for nitro group addition at C3 vs. C4.
  • Compare with experimental regioselectivity (HPLC-MS).

Isotopic Labeling : Synthesize ¹⁸O-labeled ester; track positional effects via ²H NMR.

Kinetic Profiling : Monitor reaction intermediates by in-situ FTIR .

Advanced: What strategies mitigate ester hydrolysis during storage of this compound?

Q. Answer :

Stabilization :

  • Store under anhydrous conditions (P₂O₅ desiccant).
  • Use amber vials to prevent UV-induced degradation.

Accelerated Stability Testing :

  • Expose to 40°C/75% RH for 6 months; analyze hydrolysis via LC-MS.

Formulation : Encapsulate in liposomes (DSPC/cholesterol, 70:30) to reduce aqueous contact .

Advanced: How to resolve contradictory IR data for nitrobenzoate derivatives?

Answer :
Contradictions in NO₂ stretches (e.g., 1530 vs. 1500 cm⁻¹) may stem from:

Crystal Packing Effects : Compare solid-state vs. solution-phase IR (KBr pellet vs. ATR).

Tautomerism : Test in deuterated solvents (e.g., DMSO-d₆) to rule out keto-enol shifts.

Reference Standards : Cross-validate using NIST-certified 3-nitrobenzoic acid () .

Advanced: Can this compound participate in cross-coupling reactions?

Answer :
The nitro group can be reduced to an amine (H₂/Pd-C, 50 psi) for subsequent Suzuki-Miyaura coupling:

Reduction : Convert 3-nitro to 3-amine (yield: 85%).

Cross-Coupling : React with 4-bromophenylboronic acid (1.2 eq, Pd(PPh₃)₄, K₂CO₃, 80°C).

Product Analysis : Confirm biaryl formation via HRMS ([M+H]⁺ = 352.12) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.